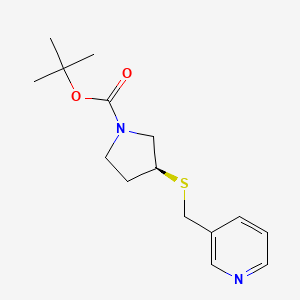

(S)-3-(Pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Description

(S)-3-(Pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral pyrrolidine derivative featuring:

- Pyrrolidine core: A five-membered saturated ring with nitrogen at position 1.

- tert-Butyl ester: A bulky, lipophilic protecting group at the 1-position, enhancing stability and membrane permeability.

- Pyridin-3-ylmethylsulfanyl substituent: A sulfur-linked pyridinylmethyl group at the 3-position (S-configuration).

The compound is structurally tailored for applications in medicinal chemistry, particularly as an intermediate in synthesizing receptor ligands or enzyme inhibitors.

Properties

Molecular Formula |

C15H22N2O2S |

|---|---|

Molecular Weight |

294.4 g/mol |

IUPAC Name |

tert-butyl (3S)-3-(pyridin-3-ylmethylsulfanyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C15H22N2O2S/c1-15(2,3)19-14(18)17-8-6-13(10-17)20-11-12-5-4-7-16-9-12/h4-5,7,9,13H,6,8,10-11H2,1-3H3/t13-/m0/s1 |

InChI Key |

LXJAELYCFYBDBP-ZDUSSCGKSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)SCC2=CN=CC=C2 |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)SCC2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a dihaloalkane.

Introduction of the Pyridine Moiety: This step often involves a nucleophilic substitution reaction where a pyridine derivative is introduced to the pyrrolidine ring.

Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via a thiol-ene reaction or a similar method.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Piperidine derivatives.

Substitution: Various substituted esters and amides.

Scientific Research Applications

(S)-3-(Pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-3-(Pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine moiety can engage in π-π stacking interactions, while the sulfanyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

| Compound Name | Core Ring | Substituent at Position 3 | Molecular Formula | Molecular Weight | Key Feature(s) |

|---|---|---|---|---|---|

| Target Compound | Pyrrolidine | Pyridin-3-ylmethylsulfanyl (S) | C₁₆H₂₃N₃O₂S | 329.44* | Aromatic π-π interactions |

| (S)-3-(2-Hydroxyethylsulfanyl)pyrrolidine-1-carboxylic acid tert-butyl ester | Pyrrolidine | 2-Hydroxyethylsulfanyl (S) | C₁₁H₂₁NO₃S | 247.36 | Enhanced hydrophilicity |

| (S)-3-(Toluene-4-sulfonyloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester | Pyrrolidine | Toluene-4-sulfonyloxy | C₁₇H₂₅NO₅S | 367.45 | Reactive leaving group |

| (S)-3-(2-Hydroxyethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester | Piperidine | 2-Hydroxyethylsulfanyl (S) | C₁₂H₂₃NO₃S | 261.38 | Increased conformational flexibility |

| (S)-3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester | Pyrrolidine | (S)-2-Amino-propionylamino | C₁₂H₂₃N₃O₃ | 257.33 | Peptide-like interactions |

*Calculated based on C₁₆H₂₃N₃O₂S (unreported in evidence; inferred from analogs).

Biological Activity

(S)-3-(Pyridin-3-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂N₂O₂S |

| Molecular Weight | 294.4 g/mol |

| IUPAC Name | tert-butyl (3S)-3-[(pyridin-3-yl)methylsulfanyl]pyrrolidine-1-carboxylate |

| CAS Number | 1353947-79-1 |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine Ring : The pyrrolidine ring is constructed through cyclization reactions starting from suitable precursors.

- Introduction of the Pyridine Moiety : This is achieved via nucleophilic substitution reactions.

- Attachment of the Sulfanyl Group : Thiolation reactions are used for incorporating the sulfanyl group.

- Esterification : The final step involves esterification with tert-butyl alcohol under acidic conditions .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors. The binding of the compound to these targets can lead to alterations in cellular signaling pathways, which may result in various therapeutic effects. Research indicates that compounds with similar structures often exhibit significant biological activities, including antimicrobial and anticancer properties.

Biological Activity

Recent studies have highlighted several potential biological activities associated with this compound:

- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, suggesting potential applications in treating infections.

- Anticancer Properties : The structural features of this compound indicate possible interactions with cancer-related pathways, warranting further investigation into its anticancer potential .

Case Studies

- Receptor Binding Studies : In vitro studies have demonstrated that (S)-3-(Pyridin-3-ylmethylsulfanyl)-pyrrolidine derivatives can act as ligands for specific receptors, indicating their role in modulating biological responses .

- Therapeutic Applications : Preliminary research suggests that this compound could be a candidate for drug development aimed at treating diseases such as cancer and infections due to its unique structural properties and biological interactions .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the pyridin-3-ylmethylsulfanyl group into pyrrolidine-1-carboxylic acid tert-butyl esters?

- Methodological Answer : The sulfanyl group can be introduced via nucleophilic substitution or thiol-ene reactions. For example, tert-butyl-protected pyrrolidine derivatives (e.g., tert-butyl 3-mercaptopyrrolidine-1-carboxylate) can react with pyridin-3-ylmethyl halides in the presence of a base like triethylamine. Optimization of reaction temperature (0–20°C) and solvent polarity (e.g., dichloromethane) is critical to minimize side reactions .

Q. How can the tert-butyl ester group be selectively deprotected without affecting the sulfanyl moiety?

- Methodological Answer : Acidic conditions (e.g., trifluoroacetic acid in dichloromethane) selectively cleave the tert-butyl carbamate (Boc) group. The sulfanyl group is generally stable under mild acidic conditions but may require inert atmospheres to prevent oxidation. Post-deprotection, neutralization with a weak base (e.g., NaHCO₃) ensures product stability .

Q. What analytical techniques are recommended for confirming the stereochemical purity of the (S)-configured pyrrolidine core?

- Methodological Answer : Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak AD-H) and polarimetric analysis are standard. Comparative retention times with racemic mixtures and enantiopure standards validate enantiomeric excess (ee). Nuclear Overhauser Effect (NOE) NMR experiments can further confirm spatial arrangements .

Advanced Research Questions

Q. How can computational modeling aid in predicting reactivity and regioselectivity during sulfanyl group functionalization?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for sulfanyl substitution reactions. Solvent effects (e.g., PCM models) and steric hindrance from the tert-butyl group can predict regioselectivity. Software like Gaussian or ORCA is used to optimize geometries and calculate activation energies .

Q. What strategies resolve contradictions in reported yields for analogous tert-butyl pyrrolidine syntheses?

- Methodological Answer : Variability often stems from differences in activation methods (e.g., thionyl chloride vs. carbodiimides for acid chloride formation). Systematic replication under controlled conditions (e.g., inert atmosphere, stoichiometric ratios) identifies optimal parameters. Kinetic studies using in situ IR or HPLC monitor intermediate stability .

Q. How does the pyridin-3-ylmethylsulfanyl moiety influence the compound’s pharmacokinetic properties in preclinical models?

- Methodological Answer : The sulfanyl group enhances lipophilicity (logP), improving membrane permeability. In vitro assays (e.g., Caco-2 cell monolayers) assess absorption, while metabolic stability is tested via liver microsomes. Pyridine’s π-π interactions may modulate binding affinity in target proteins, validated via SPR or ITC .

Safety and Handling

Q. What safety protocols are critical when handling tert-butyl esters with sulfanyl groups?

- Methodological Answer : Use fume hoods and respiratory protection (FFP3 masks) to avoid inhalation of volatile reagents. Nitrile gloves and eye protection prevent dermal/ocular exposure. Spills should be neutralized with sand or vermiculite, then disposed as hazardous waste. Emergency eyewash stations and neutralizing agents (e.g., 5% NaHCO₃) must be accessible .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.